Fumaryldiketopiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

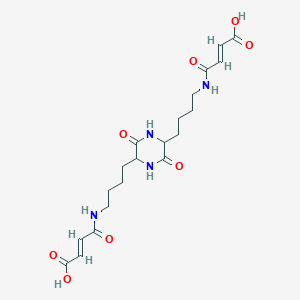

Fumaryldiketopiperazine is a cyclic dimer of two peptide-bonded amino acid molecules. It is a pharmaceutical excipient used in the Technosphere inhalation system, which delivers drugs to the deep lung. This compound has been used to administer insulin and glucagon-like peptide-1 via inhalation in clinical studies .

Preparation Methods

Fumaryldiketopiperazine can be synthesized through various methods. One common method involves the spray drying technique, where the compound is used as a carrier for the pulmonary delivery of insulin. The insulin-loaded this compound microspheres are prepared by spray drying, and their physicochemical properties, such as drug loading, particle size, flowability, moisture content, morphology, and crystalline state, are further investigated .

Chemical Reactions Analysis

Fumaryldiketopiperazine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as different solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Fumaryldiketopiperazine has a wide range of scientific research applications. In chemistry, it is used as a carrier for the pulmonary delivery of insulin, enhancing insulin bioavailability and stability . In biology, it is used to study the pharmacodynamics of insulin-loaded this compound microparticles . In medicine, it is used in the Technosphere inhalation system to deliver drugs to the deep lung, improving glycemic control in patients with diabetes mellitus . In industry, it is used in the formulation of inhaled protein therapeutics for the treatment of respiratory diseases .

Mechanism of Action

Fumaryldiketopiperazine exerts its effects by self-assembling into microspheres, entrapping the drug (e.g., insulin) within the particles. Upon reaching the alveolar zone of the lung, the Technosphere particles rapidly dissolve in the pH-neutral environment, releasing the drug for absorption into the systemic circulation .

Comparison with Similar Compounds

Fumaryldiketopiperazine is part of the diketopiperazine class of compounds, which are cyclic peptides containing two amide linkages. Similar compounds include 2,3-diketopiperazine, 2,5-diketopiperazine, and 2,6-diketopiperazine. These compounds differ in the locations of the carbonyl groups and have various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor properties . This compound is unique in its application as a carrier for pulmonary drug delivery, particularly in the Technosphere inhalation system .

Properties

CAS No. |

294659-59-9 |

|---|---|

Molecular Formula |

C20H28N4O8 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(E)-4-[4-[5-[4-[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C20H28N4O8/c25-15(7-9-17(27)28)21-11-3-1-5-13-19(31)24-14(20(32)23-13)6-2-4-12-22-16(26)8-10-18(29)30/h7-10,13-14H,1-6,11-12H2,(H,21,25)(H,22,26)(H,23,32)(H,24,31)(H,27,28)(H,29,30)/b9-7+,10-8+ |

InChI Key |

BBNKIRVUCQNAQR-FIFLTTCUSA-N |

Isomeric SMILES |

C(CC1NC(=O)C(NC1=O)CCCCNC(=O)/C=C/C(=O)O)CCNC(=O)/C=C/C(=O)O |

Canonical SMILES |

C(CCNC(=O)C=CC(=O)O)CC1C(=O)NC(C(=O)N1)CCCCNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-3-iodo-2-methyl-imidazo[1,2-a]pyridine](/img/structure/B12098100.png)

![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)